molecular formula C9H12O B13849611 1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene

1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene

Cat. No.: B13849611
M. Wt: 148.26 g/mol
InChI Key: CRBJBYGJVIBWIY-SRQDVOKDSA-N
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Description

1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene: is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, making it useful in various scientific research applications. The presence of multiple deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable in studies involving reaction mechanisms, spectroscopy, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene typically involves multiple steps, including the introduction of deuterium atoms at specific positions. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic exchange processes or the use of deuterated reagents in organic synthesis. The choice of method depends on the desired purity and yield of the final product. Advanced purification techniques, such as distillation and chromatography, are employed to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield deuterated hydroxy compounds or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) are used.

    Substitution: Reagents like deuterated halides (e.g., DCl, DBr) and catalysts such as palladium on carbon (Pd/C) are employed.

Major Products

The major products formed from these reactions include deuterated derivatives of the original compound, such as deuterated quinones, hydroxy compounds, and substituted benzene derivatives.

Scientific Research Applications

1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which may exhibit altered pharmacokinetics and reduced metabolic degradation.

    Industry: Applied in the production of deuterated materials for use in advanced technologies, such as OLEDs and other electronic devices.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene involves the interaction of its deuterium atoms with various molecular targets. Deuterium’s higher mass compared to hydrogen results in altered vibrational frequencies, which can affect reaction rates and pathways. The compound’s effects are mediated through its incorporation into molecular structures, influencing their stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4,5-Tetradeuterio-3-deuteriooxy-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)benzene
  • 1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(trideuteriomethyl)benzene

Uniqueness

1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene is unique due to the specific positions and number of deuterium atoms, which can significantly influence its physical and chemical properties. This makes it particularly valuable in studies requiring precise control over isotopic composition and in applications where deuterium’s effects on molecular behavior are critical.

Properties

Molecular Formula

C9H12O

Molecular Weight

148.26 g/mol

IUPAC Name

1,2,3,4-tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene

InChI

InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD

InChI Key

CRBJBYGJVIBWIY-SRQDVOKDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])[2H])[2H]

Canonical SMILES

CC(C)C1=CC=CC=C1O

Origin of Product

United States

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